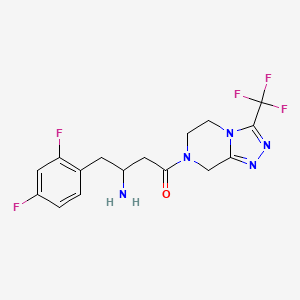

Sitagliptin EP Impurity C

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

La préparation de la Sitagliptine EP Impureté C implique plusieurs voies de synthèse. Une méthode efficace consiste en la résolution chimique, qui implique la réduction de l'énamine à l'aide de borohydrure de sodium suivie de la résolution des racémates à l'aide d'acide (−)-di-p-toluoyl-L-tartrique . Une autre méthode est l'hydrogénation asymétrique d'intermédiaires β-cétomide . Ces méthodes évitent l'utilisation de métaux nobles coûteux comme catalyseurs, ce qui entraîne une réduction des coûts et des voies de synthèse simplifiées .

Analyse Des Réactions Chimiques

La Sitagliptine EP Impureté C subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène. Les réactifs courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène.

Substitution : Cette réaction implique le remplacement d'un atome ou d'un groupe d'atomes par un autre. Les réactifs courants comprennent les halogènes et les nucléophiles.

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

4. Applications de Recherche Scientifique

La Sitagliptine EP Impureté C est largement utilisée dans la recherche scientifique, en particulier dans l'industrie pharmaceutique. Ses applications comprennent :

Recherche pharmaceutique : Elle est utilisée comme étalon de référence dans le développement de la sitagliptine et des composés connexes.

Applications analytiques : Elle est utilisée dans le développement de méthodes pour les analyses qualitatives et quantitatives, y compris la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse.

Études toxicologiques : Elle est utilisée pour évaluer la toxicité des impuretés dans les formulations pharmaceutiques.

Contrôle de la qualité : Elle est utilisée dans les tests de contrôle de la qualité pour garantir la sécurité et l'efficacité des produits pharmaceutiques.

5. Mécanisme d'Action

La Sitagliptine EP Impureté C, en tant qu'impureté de la sitagliptine, n'a pas de mécanisme d'action direct. La sitagliptine elle-même est un inhibiteur de la dipeptidyl peptidase-4 (DPP-4). Elle agit en inhibant l'enzyme DPP-4, ce qui ralentit l'inactivation des incrétines telles que le peptide-1 semblable au glucagon (GLP-1) et le polypeptide insulinotrope dépendant du glucose (GIP). Cela conduit à une augmentation de la sécrétion d'insuline et à une diminution de la libération de glucagon, améliorant ainsi le contrôle de la glycémie .

Applications De Recherche Scientifique

Sitagliptin EP Impurity C is widely used in scientific research, particularly in the pharmaceutical industry. Its applications include:

Pharmaceutical Research: It is used as a reference standard in the development of Sitagliptin and related compounds.

Analytical Applications: It is used in method development for qualitative and quantitative analyses, including high-performance liquid chromatography (HPLC) and mass spectrometry.

Toxicological Studies: It is used to evaluate the toxicity of impurities in pharmaceutical formulations.

Quality Control: It is used in quality control testing to ensure the safety and efficacy of pharmaceutical products.

Mécanisme D'action

Sitagliptin EP Impurity C, as an impurity of Sitagliptin, does not have a direct mechanism of action. Sitagliptin itself is a dipeptidyl peptidase-4 (DPP-4) inhibitor. It works by inhibiting the enzyme DPP-4, which slows the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased insulin secretion and decreased glucagon release, thereby improving blood sugar control .

Comparaison Avec Des Composés Similaires

La Sitagliptine EP Impureté C peut être comparée à d'autres impuretés de la sitagliptine, telles que :

Sitagliptine EP Impureté A : Une autre impureté de la sitagliptine utilisée comme étalon de référence.

Sitagliptine EP Impureté B : Semblable à l'impureté C, elle est utilisée dans la recherche pharmaceutique et le contrôle de la qualité.

Impuretés de la vildagliptine : Impuretés d'un autre inhibiteur de la DPP-4, la vildagliptine, utilisées dans des applications similaires.

La Sitagliptine EP Impureté C est unique en raison de sa structure chimique spécifique et du rôle qu'elle joue dans la synthèse et l'analyse de la sitagliptine.

Propriétés

Formule moléculaire |

C16H16F5N5O |

|---|---|

Poids moléculaire |

389.32 g/mol |

Nom IUPAC |

3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one |

InChI |

InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2 |

Clé InChI |

FWMYEIUDYSGXQO-UHFFFAOYSA-N |

SMILES canonique |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[2,3-b]benzofuran-1-ylboronic acid](/img/structure/B12293038.png)

![N-[2-(5-bromo-6-hydroxy-2,3-dihydro-1H-inden-1-yl)ethyl]propanamide](/img/structure/B12293074.png)

![2-[6-Bromo-4-(4-chlorophenyl)-2-methyl-3-quinolyl]-2-methoxy-acetic acid](/img/structure/B12293103.png)

![9a,11a-Dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B12293117.png)

![17-[1-(dimethylamino)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-amine](/img/structure/B12293128.png)